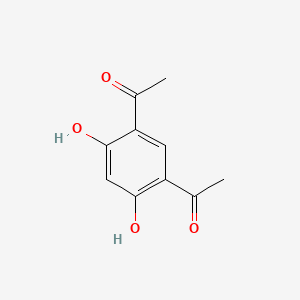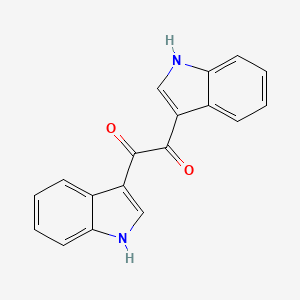
大马士革碱
描述
科学研究应用
Damascenine has several applications in scientific research:
Chemistry: It is used as a model compound in studies of alkaloid synthesis and reactivity.
Biology: Damascenine is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the treatment of infections and cancer.
Industry: Damascenine is used in the production of various pharmaceuticals and as a precursor in the synthesis of other bioactive compounds
作用机制
Target of Action
Damascenine is an alkaloid found in the plant Nigella damascena The primary targets of Damascenine are not well-documented in the literature
Mode of Action
It’s known that the synthesis of damascenine involves several steps in a degradation sequence . More research is required to fully understand how Damascenine interacts with its targets and the resulting changes.
Pharmacokinetics
Adme properties play a crucial role in drug discovery and chemical safety assessment
Result of Action
A study has shown that damascenine induced hepatotoxicity and nephrotoxicity in mice . More research is needed to fully understand the molecular and cellular effects of Damascenine’s action.
Action Environment
It’s known that the synthesis of damascenine might be influenced by the time of feeding
生化分析
Biochemical Properties
Damascenine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, Damascenine has been shown to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances in the body. These interactions often involve the inhibition or activation of these enzymes, affecting the metabolic pathways they regulate .
Cellular Effects
Damascenine influences various types of cells and cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, Damascenine can modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is involved in cell growth and differentiation. Additionally, Damascenine has been shown to alter the expression of certain genes related to oxidative stress and inflammation .
Molecular Mechanism
At the molecular level, Damascenine exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, Damascenine can inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, thereby affecting neurotransmission. Furthermore, Damascenine can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Damascenine can change over time. Studies have shown that Damascenine is relatively stable under standard laboratory conditions, but it can degrade under extreme pH or temperature conditions. Long-term exposure to Damascenine has been observed to cause changes in cellular function, such as alterations in cell proliferation and apoptosis rates .
准备方法
Synthetic Routes and Reaction Conditions: Damascenine can be synthesized through various chemical reactions involving the methylation of 3-methoxy-2-(methylamino)benzoic acid. The synthesis typically involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst .
Industrial Production Methods: Industrial production of damascenine involves the extraction of the compound from the seeds of Nigella damascena. The seeds are processed to isolate the alkaloid, which is then purified using techniques such as chromatography .
化学反应分析
Types of Reactions: Damascenine undergoes several types of chemical reactions, including:
Oxidation: Damascenine can be oxidized to form various oxidation products.
Reduction: The compound can be reduced under specific conditions to yield reduced derivatives.
Substitution: Damascenine can participate in substitution reactions, particularly nucleophilic substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions and amines are commonly employed.
Major Products Formed: The major products formed from these reactions include various oxidized and reduced derivatives of damascenine, as well as substituted compounds depending on the nucleophile used .
相似化合物的比较
Nigelline: Another alkaloid found in Nigella damascena with similar chemical structure and properties.
Nigellidine: An alkaloid with comparable biological activities but different structural features.
Thymoquinone: A compound found in Nigella sativa with distinct chemical properties but similar therapeutic potential
Uniqueness of Damascenine: Damascenine is unique due to its specific chemical structure, which includes a methoxy group and a methylamino group attached to a benzoate ester. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications .
属性
IUPAC Name |
methyl 3-methoxy-2-(methylamino)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-11-9-7(10(12)14-3)5-4-6-8(9)13-2/h4-6,11H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRWJIZYZTLTXJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=CC=C1OC)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
5296-80-0 (hydrochloride) | |
| Record name | Damascenine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000483647 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID60197480 | |
| Record name | Damascenine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60197480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
483-64-7 | |
| Record name | Damascenine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=483-64-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Damascenine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000483647 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Damascenine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60197480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DAMASCENINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2TU4DLG5R3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is damascenine and where is it found?
A1: Damascenine is a naturally occurring alkaloid primarily found in the seeds of Nigella damascena L., commonly known as love-in-a-mist. [, ]
Q2: What is the chemical structure of damascenine?
A2: Damascenine is a methyl ester of 3-methoxy-2-(methylamino)benzoic acid. []
Q3: Can you provide details about the structural characterization of damascenine, including its molecular formula, weight, and spectroscopic data?
A3: While the provided abstracts do not delve into detailed spectroscopic data, they confirm that damascenine possesses a pyridine ring. [] Further research beyond these abstracts is necessary to obtain comprehensive spectroscopic data.
Q4: Are there any known pharmacological effects of damascenine?
A5: Damascenine and β-elemene, a major constituent of Nigella damascena essential oil, have demonstrated the ability to modulate the inflammatory response of human neutrophils ex vivo. [] Additionally, some studies have investigated the potential use of damascenine and other plant products as inhibitors of methicillin-resistant Staphylococcus aureus (MRSA). []
Q5: How does germination affect the damascenine content in Nigella damascena seeds?
A7: Studies have shown that damascenine appears to be metabolically inert during the germination of Nigella damascena. It doesn't disappear from the seed coat and isn't synthesized in the developing seedlings. []
Q6: What is the impact of fertilizer application on the yield and composition of damascenine in Nigella damascena?
A8: Research has demonstrated that different fertilizer applications can significantly influence the yield and essential oil composition of Nigella damascena. Notably, the levels of damascenine, along with β-elemene, were affected by the fertilizer treatments. []
Q7: Are there any studies on the toxicity of damascenine?
A9: One study assessed the potential toxicity of damascenine in mice after sub-chronic intraperitoneal administration and in vitro using human erythrocytes. The study found no significant toxic effects on biochemical parameters or organ histology in mice. Additionally, damascenine did not induce hemolysis in human erythrocytes. []
Q8: What analytical methods are used to study damascenine?
A11: Researchers have employed techniques like Gas Chromatography-Mass Spectrometry (GC/MS) to identify and quantify damascenine in the essential oil of Nigella damascena seeds. [] Additionally, a sensitive fluorometric procedure was developed for the quantitative determination of damascenine. []
Q9: Are there any known crystal structures for damascenine or its derivatives?
A12: Yes, research has determined the unit cells and space groups of damascenine acid, its trihydrate, and the likely dihydrate of tri-damascenine acid. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














![2-[[3-(1H-benzimidazol-2-yl)-2-pyridinyl]thio]acetic acid methyl ester](/img/structure/B1214117.png)
![5-[[1-oxo-3-(3-oxo-4H-quinoxalin-2-yl)propoxy]methyl]-2-furancarboxylic acid ethyl ester](/img/structure/B1214119.png)
